N,N-dimethyl-4-[1-(propylamino)ethyl]aniline
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Overview
Description
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline is an organic compound with the molecular formula C13H22N2. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline can be synthesized through various methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides in the presence of a base. For example, the reaction of N,N-dimethylaniline with 1-bromo-3-propylamine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using aniline and alkyl halides. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: This compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[1-(propylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler analogue with similar chemical properties but lacking the propylamino group.
N,N-diethylaniline: Another analogue with ethyl groups instead of methyl groups.
N,N-dimethyl-4-aminobenzylamine: Similar structure but with a benzylamine group instead of a propylamino group.
Uniqueness
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline is unique due to the presence of both dimethylamino and propylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[1-(propylamino)ethyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-5-10-14-11(2)12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3 |
InChI Key |
QDMXEWRDSZGPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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